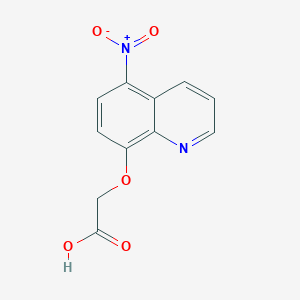![molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1](/img/structure/B1429722.png)
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Descripción general
Descripción
3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanone under acidic conditions . Another approach involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives, followed by reduction to obtain the desired aniline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of sulfuric and nitric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various biological pathways, including kinase inhibition and receptor modulation.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and electrolytes for fuel cells and batteries.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares the core structure but lacks the aniline group, which affects its reactivity and applications.
Pyrrolopyrazine Derivatives: These compounds contain a similar fused ring system but with a pyrazine ring instead of an imidazole ring, leading to different biological activities and chemical properties.
Propiedades
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSIAQDFVGTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
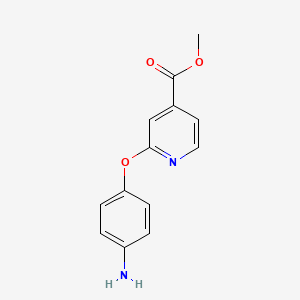
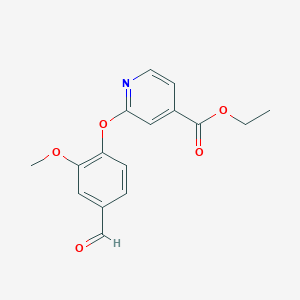
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
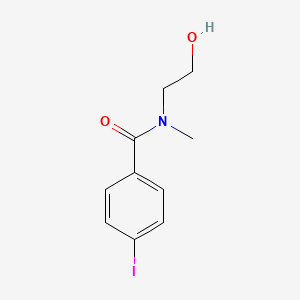
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)

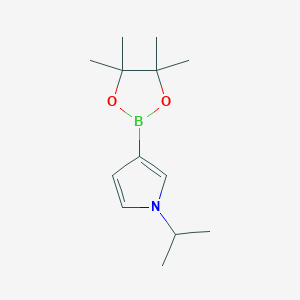
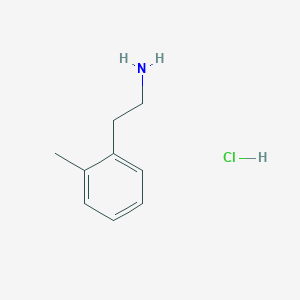
![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)

